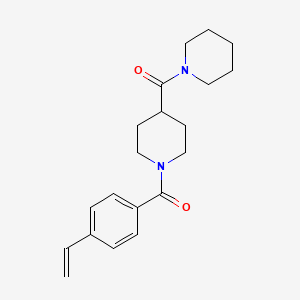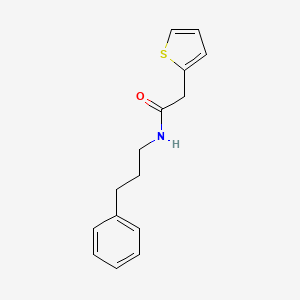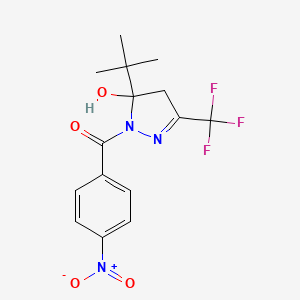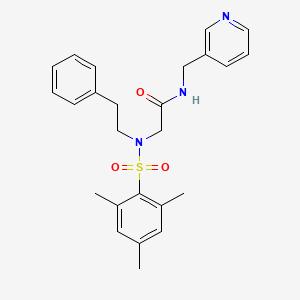
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
作用机制
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine irreversibly binds to the active site of carboxypeptidase A, preventing the enzyme from carrying out its normal functions. This leads to an accumulation of peptides in the body, which can have various effects depending on the specific peptides involved. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the processing of neuropeptides such as substance P and enkephalin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine depend on the specific biological processes being studied. In general, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release and processing of various peptides in the body, which can have downstream effects on neurotransmission, pain perception, and other physiological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has also been shown to affect the activity of ion channels and receptors in the brain, which can further modulate these processes.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine in lab experiments is its specificity for carboxypeptidase A, which allows for the selective inhibition of this enzyme without affecting other biological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is also a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is its irreversible binding to carboxypeptidase A, which can make it difficult to study the effects of this enzyme over longer periods of time.
未来方向
There are several potential future directions for research involving 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. One area of interest is the role of carboxypeptidase A in various neurological disorders, such as Parkinson's disease and schizophrenia. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine could be used to study the effects of carboxypeptidase A inhibition on these disorders, which could lead to new therapeutic approaches. Another potential direction is the development of new compounds based on the structure of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine, which could have improved specificity and potency for carboxypeptidase A inhibition. Overall, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is a valuable tool for studying various biological processes, and its potential applications in scientific research are still being explored.
合成方法
The synthesis of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with vinylbenzoyl chloride to form N-acetylpiperidine-4-vinylbenzoate. The final step involves the reaction of N-acetylpiperidine-4-vinylbenzoate with phosgene to form 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. The overall yield of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is around 30-35%, and the purity of the compound can be improved through various purification techniques.
科学研究应用
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The compound is known to act as an irreversible inhibitor of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides in the body. This property of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been used to study the role of carboxypeptidase A in various biological processes, including neurotransmitter release and neuropeptide processing.
属性
IUPAC Name |
[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYMGQAVMEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)
![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)

